molecular formula C7H11ClF3NO3 B6187705 2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride CAS No. 2639417-80-2

2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride

Cat. No.: B6187705
CAS No.: 2639417-80-2
M. Wt: 249.6
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Description

2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the morpholine ring, which is further connected to an acetic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound, such as 1,1,1-trifluoro-2-iodoethane, under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions, where a trifluoromethylating agent, such as trifluoromethyl iodide, reacts with the morpholine derivative.

    Acetic Acid Moiety Addition: The acetic acid moiety is introduced through esterification or amidation reactions, using acetic anhydride or acetyl chloride as reagents.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced morpholine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the morpholine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Trifluoromethyl iodide or other halogenated compounds in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxo derivatives of the morpholine ring.

    Reduction: Reduced morpholine derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(trifluoromethyl)morpholin-2-yl]acetic acid hydrochloride
  • 2-[6-(trifluoromethyl)morpholin-4-yl]acetic acid hydrochloride
  • 2-[6-(trifluoromethyl)morpholin-5-yl]acetic acid hydrochloride

Uniqueness

2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride is unique due to the specific position of the trifluoromethyl group on the morpholine ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

CAS No.

2639417-80-2

Molecular Formula

C7H11ClF3NO3

Molecular Weight

249.6

Purity

95

Origin of Product

United States

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